molecular formula C14H11NO2S B2852792 2-(1,3-Benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one CAS No. 1152551-04-6

2-(1,3-Benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one

Numéro de catalogue: B2852792
Numéro CAS: 1152551-04-6
Poids moléculaire: 257.31
Clé InChI: UBPSVRIWJXLXCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1,3-Benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one is a useful research compound. Its molecular formula is C14H11NO2S and its molecular weight is 257.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(1,3-benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one , also known as a benzoxazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H13N1O1C_{15}H_{13}N_{1}O_{1} with a molecular weight of approximately 239.27 g/mol. Its structure features a benzoxazole moiety combined with a thiophene ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC15H13NO
Molecular Weight239.27 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. The compound has been evaluated against several bacterial strains:

  • Gram-positive bacteria : Effective against Bacillus subtilis.
  • Gram-negative bacteria : Limited activity observed against Escherichia coli.
  • Fungi : Some derivatives show antifungal properties against Candida albicans.

In a study involving various benzoxazole derivatives, it was found that the minimal inhibitory concentrations (MIC) for the most active compounds ranged from 7.81 to 250 µg/ml, demonstrating a broad spectrum of activity but with varying effectiveness compared to standard drugs like fluconazole .

Antitumor Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. The compound has shown cytotoxic effects on several cancer cell lines:

  • Breast cancer : Active against MCF-7 and MDA-MB series.
  • Lung cancer : Effective on A549 and H1975 cell lines.
  • Prostate cancer : Notable activity against PC3 cells.

A structure–activity relationship (SAR) analysis indicated that modifications in the benzoxazole structure could enhance its cytotoxicity against specific cancer types . For instance, compounds with electron-donating substituents exhibited improved activity compared to those with electron-withdrawing groups.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been linked to its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes. In vitro studies have shown that certain derivatives can significantly reduce MMP activity, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Screening

A comprehensive study screened multiple benzoxazole derivatives for antimicrobial efficacy. The results indicated that while many compounds had low antibacterial activity, specific derivatives exhibited selective action against Gram-positive bacteria. The findings highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Efficacy

In a study focusing on breast and lung cancer cell lines, several derivatives of the compound were tested for cytotoxicity. The results demonstrated that modifications to the thiophene ring could lead to increased potency against specific cancer cells. For example, one derivative showed more than a threefold increase in efficacy compared to its parent compound .

Q & A

Q. What are the recommended synthetic routes for 2-(1,3-Benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one?

Basic
A common approach involves condensation reactions between benzoxazole and thiophene precursors. For example, reacting 1-(3-methylthiophen-2-yl)ethanone with 2-chloro-1,3-benzoxazole under reflux conditions in a polar aprotic solvent (e.g., 1,4-dioxane). Monitor reaction progress via TLC, followed by recrystallization from methanol to purify the product .

Q. How is the structural characterization of this compound performed?

Basic
Structural validation combines X-ray crystallography (XRD) for definitive crystal lattice analysis and spectroscopic techniques:

  • NMR : Confirm proton environments (e.g., thiophene methyl group at δ 2.4 ppm, benzoxazole aromatic protons at δ 7.2–8.1 ppm).
  • IR : Identify carbonyl (C=O) stretching vibrations near 1680 cm⁻¹.
  • Mass spectrometry : Verify molecular ion peaks (e.g., m/z 283.3 for [M+H]⁺) .

Q. What strategies optimize the compound’s bioactivity through structural modification?

Advanced

  • Electron-withdrawing substituents : Introduce nitro (-NO₂) or fluoro (-F) groups to the benzoxazole ring to enhance binding to hydrophobic enzyme pockets.
  • Thiophene modifications : Replace the 3-methyl group with bulkier substituents (e.g., isopropyl) to improve steric hindrance and selectivity.
  • Hybrid analogs : Fuse with pyrazole or thiazepane moieties to diversify biological targets, as demonstrated in benzothiazine derivatives .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Advanced

  • Cross-validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. For example, if conflicting IC₅₀ values arise in kinase inhibition studies, validate via Western blotting for phosphorylated substrates.
  • Purity controls : Ensure ≥95% purity (HPLC) to exclude confounding effects from byproducts. Recrystallize or use column chromatography for critical studies .

Q. What computational methods predict the compound’s interaction with biological targets?

Advanced

  • Molecular docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., kinase targets). Parameterize force fields with DFT-optimized geometries.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .

Q. How should researchers design experiments to study structure-activity relationships (SAR)?

Advanced

  • Library design : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at the benzoxazole C-5 or thiophene C-3 positions.
  • High-throughput screening : Test against a panel of enzymes (e.g., cytochrome P450 isoforms) to identify off-target effects.
  • Crystallographic analysis : Resolve co-crystal structures with target proteins to guide rational design, as seen in benzothiazine studies .

Q. What analytical techniques ensure compound purity and stability during storage?

Methodological

  • HPLC-DAD : Use a C18 column (MeCN/H₂O gradient) to detect impurities ≤0.5%.
  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen (decomposition >200°C indicates shelf-stable formulations).
  • Long-term storage : Store at -20°C in amber vials with desiccants to prevent photodegradation and hydrolysis .

Q. How can researchers resolve challenges in crystallizing this compound for XRD studies?

Advanced

  • Solvent screening : Test mixed solvents (e.g., chloroform/hexane) for slow evaporation.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Temperature gradients : Use a thermal cycler to gradually cool saturated solutions (0.1°C/min) .

Q. What are the key considerations for scaling up synthesis without compromising yield?

Methodological

  • Catalyst optimization : Replace homogeneous catalysts (e.g., Pd(PPh₃)₄) with heterogeneous alternatives (e.g., Pd/C) for easier recovery.
  • Flow chemistry : Implement continuous reactors to maintain stoichiometric control and reduce side reactions.
  • Green chemistry : Substitute toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?

Advanced

  • Multi-technique alignment : Cross-reference NMR integration ratios with IR peak areas to confirm functional group ratios.
  • Dynamic effects : Account for tautomerism (e.g., keto-enol) by acquiring variable-temperature NMR spectra.
  • Computational validation : Compare experimental IR spectra with DFT-calculated vibrational modes .

Propriétés

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-(3-methylthiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-9-6-7-18-14(9)11(16)8-13-15-10-4-2-3-5-12(10)17-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPSVRIWJXLXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)CC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.